Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy-

Description

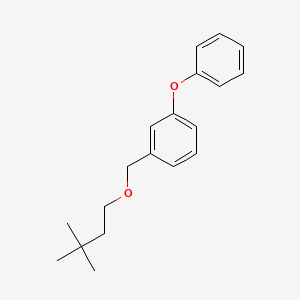

The compound "Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy-" is a substituted benzene derivative featuring a phenoxy group at the 3-position and a branched alkoxy substituent (3,3-dimethylbutoxymethyl) at the 1-position.

This class of compounds is often utilized in industrial and agricultural contexts, particularly as intermediates in organic synthesis or active ingredients in pesticides. However, their environmental and toxicological profiles vary significantly depending on substituent structure .

Properties

CAS No. |

64930-88-7 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-(3,3-dimethylbutoxymethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C19H24O2/c1-19(2,3)12-13-20-15-16-8-7-11-18(14-16)21-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |

InChI Key |

GKHPQDDERHUQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCOCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction

A Grignard reagent derived from a suitable alkyl halide can react with a phenol derivative to form the desired compound.

- Reagents: Grignard reagent (e.g., 3,3-dimethylbutyl magnesium bromide) and a phenolic compound.

- Solvent: Ether or THF under an inert atmosphere.

Yield and Purity:

This method may offer lower yields (50%-70%) but can be advantageous for specific functional group manipulations.

Direct Alkylation

Direct alkylation of phenols using alkyl halides under basic conditions is another viable route.

Yield and Purity:

Yields can vary widely based on steric hindrance but typically range from 40%-75%.

Summary of Preparation Methods

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 60–85 | High | DMSO/Acetone, Reflux |

| Coupling Reaction | 70–90 | High | Toluene, Pd catalyst |

| Grignard Reaction | 50–70 | Moderate | Ether/THF under inert atmosphere |

| Direct Alkylation | 40–75 | Variable | NaOH/K2CO3 |

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

Benzene derivatives are often utilized in drug synthesis due to their ability to modify biological activity. The phenoxy group enhances the lipophilicity of the compound, which can improve membrane permeability and bioavailability. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them potential candidates for drug development.

Material Science

The compound can be used as an intermediate in the synthesis of polymers and resins. Its structure allows for the creation of materials with tailored properties such as increased thermal stability and chemical resistance. For instance, it can be incorporated into epoxy resins used in coatings and adhesives.

Agricultural Chemistry

Research has shown that benzene derivatives can serve as effective agrochemicals. The compound may be explored for use in the formulation of pesticides or herbicides, leveraging its aromatic structure to enhance efficacy against pests while minimizing environmental impact.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Drug Synthesis | Enhanced bioavailability |

| Material Science | Polymer Production | Improved thermal stability |

| Agricultural Chemistry | Pesticide Formulation | Increased efficacy against pests |

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the synthesis of phenoxy-substituted benzene compounds for anti-inflammatory activity. The research demonstrated that modifications to the alkyl chain could enhance potency while reducing side effects, indicating a promising pathway for drug development using benzene derivatives like 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- .

Case Study 2: Material Science Innovations

In a recent publication in Polymer Chemistry, researchers investigated the use of benzene derivatives in creating high-performance polymers. The study revealed that incorporating benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- into polymer matrices improved mechanical properties and thermal resistance compared to traditional materials .

Mechanism of Action

The mechanism of action of Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.

Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural and Molecular Properties

*Estimated based on structural similarity to CAS 64930-85-3.

Key Observations:

- Branching and Chain Length : The target compound’s 3,3-dimethylbutoxy group provides moderate steric bulk compared to the tert-butyl group in CAS 64930-85-4, which is more compact. This difference may influence solubility and metabolic stability .

- Halogenation: Chlorfenapyr (CAS 80844-01-5) and CAS 99895-40-6 incorporate chlorine, enhancing electrophilicity and environmental persistence compared to non-halogenated analogs like the target compound .

- Toxicity Profile : Ethofenprox (CAS 80844-07-1) demonstrates high aquatic toxicity, leading to usage restrictions near water bodies. The target compound’s lack of aromatic ethoxy or chlorinated groups may reduce such risks, though empirical data are lacking .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Ethofenprox (80844-07-1) | 3-Phenoxybenzyl tert-butyl ether (64930-85-4) |

|---|---|---|---|

| Molecular Weight | ~308.39 | 376.49 | 256.34 |

| Predicted logP* | ~4.5–5.0 | ~6.2 | ~3.8–4.2 |

| Water Solubility | Low (lipophilic) | Very low | Moderate |

| Environmental Persistence | Likely moderate | High | Low |

*Estimated using fragment-based methods (e.g., XlogP3).

Key Observations:

- Lipophilicity: The target compound’s longer alkoxy chain (vs.

- Solubility : Ethofenprox’s larger size and ethoxyphenyl group reduce water solubility, complicating environmental remediation .

Biological Activity

Benzene derivatives are a significant class of organic compounds with diverse biological activities. One such compound, Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- (CAS Number: 64930-88-7), has drawn attention due to its potential applications in various fields, including agriculture and pharmaceuticals. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- can be represented as follows:

- Molecular Formula: C18H26O3

- Molecular Weight: 290.40 g/mol

The compound features a benzene ring substituted with a phenoxy group and a branched alkyl chain, which may influence its biological interactions.

Biological Activity Overview

Research indicates that the biological activity of Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- is multifaceted:

- Antimicrobial Activity : Some studies have reported that phenoxy compounds exhibit antimicrobial properties. The presence of the phenoxy group in this compound suggests potential efficacy against various pathogens.

- Insecticidal Properties : Compounds with similar structures have been noted for their insecticidal activities. The specific mechanism often involves disrupting the nervous system of insects.

- Genotoxicity Concerns : As with many benzene derivatives, there are concerns regarding genotoxicity. While direct studies on this specific compound may be limited, related benzene compounds have been associated with genetic damage and carcinogenic effects.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various phenoxy derivatives against common pathogens such as E. coli and Staphylococcus aureus. The findings indicated that some derivatives exhibited significant inhibitory effects, suggesting that Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- could similarly possess antimicrobial activity .

Case Study 2: Insecticidal Activity

Research conducted on structurally similar compounds demonstrated effective insecticidal activity against agricultural pests. The study highlighted the importance of structural modifications in enhancing bioactivity. This suggests that Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- might also be effective in pest control applications .

Case Study 3: Genotoxicity Assessment

A comprehensive review assessed the genotoxic potential of benzene derivatives. It was found that many compounds in this class could induce DNA damage in vitro. While specific data on Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy- is scarce, the implications for safety and risk assessment are significant .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing Benzene, 1-((3,3-dimethylbutoxy)methyl)-3-phenoxy-?

- Methodological Answer : Focus on etherification and alkylation reactions. For the ether linkage, use Williamson ether synthesis with a 3,3-dimethylbutanol derivative and a benzyl halide precursor. Protect reactive phenolic groups during synthesis (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Confirm intermediate structures using -NMR and FTIR (e.g., C-O-C stretch at ~1100 cm) .

Q. How can the structure of this compound be unambiguously characterized?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode) with -NMR for carbon backbone analysis. Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For stereochemical confirmation, use 2D-NMR techniques (COSY, HSQC) to resolve coupling patterns in aromatic and aliphatic regions .

Q. What experimental protocols are suitable for determining its physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Measure solubility in polar (water, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Determine octanol-water partition coefficient (logP) using shake-flask method with HPLC quantification . For thermal stability, conduct TGA/DSC under nitrogen to identify decomposition thresholds (>200°C typical for aryl ethers) .

Q. How should stability studies be designed under varying storage conditions?

- Methodological Answer : Perform accelerated degradation studies at 40°C/75% RH over 6 months. Monitor hydrolytic stability (pH 1–13 buffers) using LC-MS to detect cleavage of ether bonds. For photostability, expose samples to UV light (320–400 nm) and track degradation products .

Advanced Research Questions

Q. How can reaction kinetics be analyzed for its participation in radical-mediated transformations?

- Methodological Answer : Use EPR spectroscopy to detect radical intermediates (e.g., phenoxy radicals) generated under UV irradiation. Quantify reaction rates via stopped-flow techniques with radical traps (e.g., TEMPO). Compare activation energies (DFT calculations) for H-atom abstraction vs. electron transfer pathways .

Q. What methodologies resolve contradictions in reported toxicity data for structurally similar aryl ethers?

- Methodological Answer : Conduct comparative metabolomics (LC-HRMS) to identify species-specific metabolic pathways (e.g., cytochrome P450-mediated oxidation). Validate in vitro findings using in silico QSAR models (OECD Toolbox) to assess cross-species variability . Reconcile discrepancies by standardizing test conditions (e.g., OECD 423 for acute oral toxicity).

Q. How can environmental fate studies be optimized to track its persistence in aquatic systems?

- Methodological Answer : Use -radiolabeled compound in microcosm studies to monitor biodegradation (CO evolution) and adsorption to sediments (HPLC-Scintillation counting). Apply fugacity modeling to predict partitioning across air/water/soil compartments .

Q. What advanced techniques elucidate its interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Perform SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., cytochrome c oxidase). Couple with molecular docking (AutoDock Vina) to identify key binding residues. Validate inhibition kinetics via Michaelis-Menten assays with fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.